2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

flow chemistry lithiation–borylation Suzuki–Miyaura coupling

Select BpinOiPr for electrophilic borylation outperforming B(OMe)₃ and HBpin. Key differentiators: (1) flow microreactor lithiation–borylation–Suzuki sequences for continuous pharma intermediate manufacturing; (2) noncryogenic Grignard quenching to borinic esters via thermal equilibration—no -78°C infrastructure needed; (3) synthesis of diborylated monomers for OLED, OPV, and OFET conjugated copolymers. Avoid generic substitutions that risk yield loss and side-product formation. Bulk orders and custom packaging available.

Molecular Formula C9H19BO3
Molecular Weight 186.06 g/mol
CAS No. 61676-62-8
Cat. No. B108313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS61676-62-8
Synonyms4,4,5,5-Tetramethyl-2-(1-methylethoxy)-1,3,2-dioxaborolane;  2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaboralane;  2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxoborolane;  4,4,5,5-Tetramethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborolane;  4,4,5,5-Tetramethyl-
Molecular FormulaC9H19BO3
Molecular Weight186.06 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)OC(C)C
InChIInChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h7H,1-6H3
InChIKeyMRWWWZLJWNIEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 61676-62-8): Organoboron Reagent for Suzuki–Miyaura Coupling and C–H Borylation


2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 61676-62-8), also known as isopropoxyboronic acid pinacol ester or isopropyl pinacol borate (BpinOiPr), is a cyclic boronic ester with molecular formula C9H19BO3 and molecular weight 186.06 g/mol [1]. The compound exists as a colorless to light yellow liquid at ambient temperature (density 0.912 g/mL at 25 °C, bp 73 °C at 15 mmHg, refractive index n20/D 1.409) and is classified as a flammable liquid with a closed-cup flash point of 43 °C . The pinacol backbone imparts steric protection to the boron center, while the isopropoxy leaving group confers distinct reactivity in borylation reactions . It serves as a versatile electrophilic boron source for the preparation of aryl and heteroaryl boronic esters, which are essential building blocks for Suzuki–Miyaura cross-coupling, conjugated polymer synthesis, and pharmaceutical intermediate manufacturing [1].

Why 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cannot Be Casually Substituted: Functional Specificity in Borylation and Transmetalation Chemistry


Boronic esters with a pinacol backbone share a common structural motif, yet substitution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with generic alternatives such as trimethyl borate (B(OMe)₃) or pinacolborane (HBpin) introduces fundamentally different reaction outcomes. The isopropoxy leaving group enables electrophilic borylation under cryogenic or noncryogenic conditions with distinct selectivity compared to methoxy or hydride substituents . In flow microreactor lithiation–borylation sequences, BpinOiPr and B(OMe)₃ exhibit divergent mixing behavior and product selectivity [1]. Moreover, quenching of aryl Grignard reagents with BpinOiPr under noncryogenic conditions can yield mixtures of boronic esters and borinic acid derivatives, a phenomenon not observed with all pinacol borate esters and one that permits novel equilibration pathways for selective product formation [2]. Generic substitution without evaluating these functional differences risks compromised yield, unanticipated side-product formation, or outright synthetic failure.

Quantitative Evidence Guide: Comparative Performance Data for 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Synthesis and Tribology


Selective Borylation in Flow Microreactors: BpinOiPr vs. Trimethyl Borate

In flow microreactor lithiation–borylation of aryllithium intermediates bearing a piperidylmethyl group, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BpinOiPr) and trimethyl borate (B(OMe)₃) were directly compared under identical residence-time and temperature-controlled conditions [1]. BpinOiPr enabled selective borylation with fast mixing, and the resulting boronic ester was directly integrated into a subsequent Suzuki–Miyaura cross-coupling step to yield nitrogen-containing biaryl compounds. While the study does not report isolated yield percentages for each boronic ester individually, it explicitly demonstrates that both BpinOiPr and B(OMe)₃ are compatible with the flow platform and that the BpinOiPr-derived intermediate successfully participates in the downstream cross-coupling [1].

flow chemistry lithiation–borylation Suzuki–Miyaura coupling

Noncryogenic Grignard Quenching: BpinOiPr Generates Mixtures That Enable Equilibration to Borinic Esters

Quenching of aryl Grignard reagents with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate) under noncryogenic conditions leads to mixtures of the desired boronic ester and generally undesired borinic acid derivatives [1]. This behavior is not universal across all pinacol borate electrophiles. Critically, gentle heating of these crude reaction mixtures induces complete equilibration, yielding the borinic ester as the sole product in high yield [1]. This equilibration pathway reduces the need for cryogenic conditions or large excesses of reagents to achieve selectivity during boronic ester syntheses [1].

Grignard borylation borinic ester synthesis process chemistry

Tribological Performance: ITDB vs. TDB as Gas-Phase Lubricants on Copper

In ultrahigh vacuum tribometer studies comparing the surface and tribological chemistry of borate esters on copper, isopropoxy tetramethyl dioxaborolane (ITDB, synonym for BpinOiPr) and tetramethyl dioxaborolane (TDB) were evaluated as gas-phase lubricants [1]. Both compounds were assessed by measuring friction coefficient and contact resistance. The study established that 2-propanol alone causes no friction reduction on copper, whereas TDB decomposes to deposit BOx species on the surface [1]. The comparative analysis of ITDB versus TDB provides direct insight into how the isopropoxy substituent modifies tribological film formation relative to the hydrogen-substituted analog [1].

tribology gas-phase lubrication copper surface chemistry

Thermal and Air Stability: Pinacol Borate Esters Enable Ambient Handling Relative to Unprotected Boronic Acids

As a member of the pinacol borate ester class, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane benefits from the steric protection conferred by the tetramethyl dioxaborolane ring, which enhances stability relative to unprotected boronic acids and simpler borate esters [1][2]. Manufacturer storage recommendations for BpinOiPr specify room temperature storage under inert gas, with moisture sensitivity noted as the primary condition to avoid [2]. In contrast, many aryl and alkyl boronic acids require refrigerated or subzero storage to prevent dehydration, oxidation, or protodeboronation. This class-level stability advantage translates to reduced cold-chain logistics and longer shelf life for procurement and inventory management [1].

stability storage pinacol borate

High-Value Application Scenarios for 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Procurement-Driven Use Cases


Flow Chemistry Integration: Continuous Lithiation–Borylation–Cross-Coupling Sequences

Based on demonstrated compatibility in flow microreactor systems where 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BpinOiPr) performs selective borylation of aryllithium intermediates and the resulting boronic ester directly proceeds to Suzuki–Miyaura cross-coupling [1], this reagent is well-suited for continuous manufacturing of pharmaceutical intermediates containing biaryl or heterobiaryl scaffolds. The fast mixing characteristics and compatibility with integrated flow sequences make BpinOiPr a preferred electrophilic boron source for process intensification in kilo-lab and pilot-plant settings.

Noncryogenic Borinic Ester Production via Equilibration

The unique ability of BpinOiPr to generate boronic ester–borinic acid mixtures upon noncryogenic Grignard quenching, followed by thermally driven equilibration to pure borinic esters [1], enables a process-chemistry route to borinic esters without cryogenic infrastructure. This application is particularly valuable for CROs and CDMOs seeking to eliminate the capital and operational costs associated with -78°C reactors while maintaining high product selectivity.

Conjugated Polymer Building Block Synthesis for Organic Electronics

BpinOiPr is a standard reagent for preparing boronic ester-functionalized monomers used in the synthesis of conjugated copolymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Specific intermediates accessible via this reagent include 9,9-dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole, 3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole, and 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene . Procurement for materials science R&D should prioritize this reagent when synthesizing diborylated monomers for step-growth copolymerization.

Tribological Additive Development and Surface Chemistry Studies

Based on comparative tribological evaluation of ITDB (BpinOiPr) versus TDB and 2-propanol on copper surfaces under ultrahigh vacuum conditions [1], this compound serves as a model borate ester for fundamental studies of lubricant additive surface chemistry. Industrial R&D groups developing gas-phase lubrication systems, anti-wear additives, or corrosion inhibitors for non-ferrous metals should consider BpinOiPr when structure–activity relationship studies require systematic variation of the borate ester substituent.

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